molecular formula C8H10NO2S+ B215171 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium

4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium

Cat. No. B215171
M. Wt: 184.24 g/mol
InChI Key: RPKXXDJTZFITOQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium, also known as CMMP, is a pyridinium derivative that has been widely used in scientific research. CMMP is a water-soluble compound that has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium is not fully understood. It is believed that 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium can accumulate in the mitochondria and can be oxidized by ROS to form a fluorescent product. This process can lead to the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells. 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium can also inhibit the proliferation of cancer cells by inducing cell cycle arrest. 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium in lab experiments is its water solubility. This makes it easy to prepare solutions of the compound for use in experiments. 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium is also relatively stable and can be stored for long periods of time.
One limitation of using 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium in lab experiments is its potential toxicity. 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium can generate reactive oxygen species, which can cause oxidative damage to cells and tissues. Care should be taken when using 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium in experiments to minimize potential toxicity.

Future Directions

There are several future directions for research involving 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium. One area of research could be to further investigate the mechanism of action of 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium. This could involve studying the interactions between 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium and mitochondrial proteins.
Another area of research could be to explore the potential use of 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium as a therapeutic agent. Its ability to induce apoptosis in cancer cells and its anti-inflammatory effects make it a promising candidate for further study.
Conclusion:
In conclusion, 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium is a pyridinium derivative that has been widely used in scientific research. Its water solubility and stability make it a useful tool for studying a variety of biochemical and physiological processes. While its potential toxicity should be taken into consideration, 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium has the potential to be a valuable tool for further research and development.

Synthesis Methods

The synthesis of 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium involves the reaction of 4-carboxy-2-methylpyridine with methylsulfonyl chloride in the presence of a base. The reaction results in the formation of 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS). 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium can be oxidized by ROS to form a fluorescent product, which can be detected by fluorescence spectroscopy. This method has been used to monitor ROS levels in cells and tissues.
4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium has also been used as a tool to study mitochondrial function. 4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium can accumulate in the mitochondria and can be used to monitor mitochondrial membrane potential. This method has been used to study the effects of drugs and other compounds on mitochondrial function.

properties

Product Name

4-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium

Molecular Formula

C8H10NO2S+

Molecular Weight

184.24 g/mol

IUPAC Name

1-methyl-2-methylsulfanylpyridin-1-ium-4-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c1-9-4-3-6(8(10)11)5-7(9)12-2/h3-5H,1-2H3/p+1

InChI Key

RPKXXDJTZFITOQ-UHFFFAOYSA-O

SMILES

C[N+]1=C(C=C(C=C1)C(=O)O)SC

Canonical SMILES

C[N+]1=C(C=C(C=C1)C(=O)O)SC

Origin of Product

United States

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